molecular formula C14H14O4 B14306786 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione CAS No. 113258-58-5

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione

Cat. No.: B14306786
CAS No.: 113258-58-5
M. Wt: 246.26 g/mol
InChI Key: CFFWJBZZAHZACT-UHFFFAOYSA-N
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Description

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a benzopyran derivative with a diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for catalysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione apart is its unique combination of a benzopyran ring with a pentane-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

113258-58-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-(2-oxo-3,4-dihydrochromen-4-yl)pentane-2,4-dione

InChI

InChI=1S/C14H14O4/c1-8(15)14(9(2)16)11-7-13(17)18-12-6-4-3-5-10(11)12/h3-6,11,14H,7H2,1-2H3

InChI Key

CFFWJBZZAHZACT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CC(=O)OC2=CC=CC=C12)C(=O)C

Origin of Product

United States

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